One primary application of L-4-Hydroxyphenyl-3,5-d2-alanine is in isotope tracer studies []. Deuterium, a stable isotope of hydrogen, acts as a non-radioactive label that can be tracked within a molecule. By incorporating L-4-Hydroxyphenyl-3,5-d2-alanine into a biological system, researchers can monitor the metabolism and fate of tyrosine within that system. The specific positions of the deuterium atoms allow for sensitive detection using techniques like mass spectrometry, enabling researchers to trace the movement and transformation of tyrosine throughout the experiment [].
Here are some specific examples of isotope tracer studies using L-4-Hydroxyphenyl-3,5-d2-alanine:
L-4-Hydroxyphenyl-3,5-d2-alanine is a deuterated derivative of L-tyrosine, characterized by the presence of deuterium atoms at the 3 and 5 positions of the phenyl ring. Its molecular formula is CHN O, and it has a molecular weight of approximately 183.2 g/mol. This compound is notable for its role in biochemical research, particularly in studies involving amino acid metabolism and neurotransmitter synthesis.
As a derivative of L-tyrosine, L-4-Hydroxyphenyl-3,5-d2-alanine plays a significant role in biological systems:
The synthesis of L-4-Hydroxyphenyl-3,5-d2-alanine can be achieved through several methods:
L-4-Hydroxyphenyl-3,5-d2-alanine has various applications:
Interaction studies involving L-4-Hydroxyphenyl-3,5-d2-alanine primarily focus on its biochemical interactions:
L-4-Hydroxyphenyl-3,5-d2-alanine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Tyrosine | Core structure | Non-deuterated; widely known as a neurotransmitter precursor. |
L-DOPA | Similar backbone | Directly involved in dopamine synthesis; used clinically for Parkinson's disease. |
L-Phenylalanine | Similar backbone | Essential amino acid; does not contain hydroxyl group on the phenyl ring. |
3,4-Dihydroxyphenylalanine | Hydroxyl groups | A key intermediate in catecholamine synthesis; lacks deuteration. |
L-4-Hydroxyphenyl-3,5-d2-alanine is unique due to its specific isotopic labeling that allows for detailed tracking in metabolic studies and potential alterations in pharmacological properties compared to its non-deuterated counterparts.
The synthesis of deuterated amino acids, particularly compounds like L-4-Hydroxyphenyl-3,5-d2-alanine, has undergone significant methodological evolution since the early 20th century. This evolution can be categorized into distinct periods, each characterized by specific technological advances and synthetic approaches.
The foundational period of deuterated amino acid synthesis began with Harold Urey's discovery of deuterium in 1931 [1] [2]. During this early era, basic isotope exchange methods utilizing deuterium oxide and deuterium chloride represented the primary synthetic approaches. The methodology involved heating amino acid substrates, such as L-tyrosine, in concentrated deuterium chloride solutions at elevated temperatures ranging from 100 to 180 degrees Celsius [3] [4].
The acid-catalyzed isotope exchange mechanism employed during this period achieved deuterium incorporation primarily through proton-deuteron exchange at specific aromatic positions. For L-4-Hydroxyphenyl-3,5-d2-alanine synthesis, the exchange occurred selectively at the 3 and 5 positions of the phenyl ring, ortho to the hydroxyl group, due to the activating effect of the electron-donating hydroxyl substituent [3] [5]. These early methods typically achieved deuteration efficiencies of 60-70 percent, representing a significant achievement considering the technological limitations of the era [4].
The synthetic procedures of this period required extended reaction times, often ranging from 4 to 24 hours, and involved rigorous conditions including sealed glass ampoules to prevent isotopic exchange with atmospheric moisture [3]. The harsh reaction conditions frequently resulted in racemization of the amino acid center, necessitating subsequent enzymatic resolution to obtain the desired L-enantiomer [4].
The period from 1950 to 1980 witnessed substantial improvements in deuterated amino acid synthesis methodologies, primarily driven by advances in analytical techniques. The introduction of gas chromatography-mass spectrometry systems revolutionized both the synthesis monitoring and quality assessment of deuterated compounds [6] [7].
During this era, researchers developed more sophisticated isotope exchange protocols that incorporated improved selectivity control. The selective ion monitoring method emerged as a powerful analytical tool for assessing deuteration levels and isotopic purity [4] [5]. This period saw the development of standardized protocols for preparing L-[2',3',5',6'-d4]tyrosine and L-[2',6'-d2]tyrosine, with subsequent conversion to the desired 3,5-deuterated form through selective deprotection procedures [4].
The deuteration efficiency improved to 70-85 percent during this period, largely due to better understanding of reaction mechanisms and optimization of reaction conditions [6]. Researchers began employing protective group strategies and multi-step synthetic routes to achieve greater positional selectivity in deuterium incorporation [4].
The period from 1980 to 2000 marked a significant transition toward asymmetric synthesis and enzymatic methodologies for deuterated amino acid preparation. This era emphasized the preservation of stereochemical integrity during deuteration processes, addressing the racemization issues encountered in earlier methodologies [8] [9].
Enzymatic approaches gained prominence during this period, utilizing enzymes such as tyrosine decarboxylase for selective transformations while maintaining the L-configuration of the amino acid [3]. The development of dynamic kinetic resolution techniques using nickel complexes with recyclable tridentate ligands enabled the preparation of enantiomerically pure deuterated amino acids with up to 99 percent deuteration levels [8].
The introduction of asymmetric catalysis principles to deuteration chemistry represented a paradigm shift in the field. Researchers developed palladium-catalyzed asymmetric allylation and benzylation procedures that could be adapted for deuterium incorporation while maintaining high enantioselectivity [10]. These methods achieved deuteration efficiencies of 85-95 percent while preserving the stereochemical integrity of the amino acid center [8].
The contemporary period has witnessed revolutionary advances in deuterated amino acid synthesis, characterized by the development of highly selective catalytic systems achieving unprecedented deuteration efficiencies. The emergence of palladium-catalyzed hydrogen-deuterium exchange protocols has enabled site-selective deuteration of amino acid derivatives with remarkable precision [11] [12].
Recent developments include the calcium-hexafluoroisopropanol-mediated reductive deutero-amination methodology, which achieves deuteration efficiencies exceeding 99 percent [13] [14] [15]. This bioinspired approach utilizes d2-Hantzsch ester as the deuterium source and operates under mild conditions with excellent functional group tolerance [13].
The methodology demonstrates compatibility with diverse substrates, including amino acids, peptides, drug molecules, and natural products bearing different substituents [13] [14]. The approach has been successfully extended to DNA-tagged amino acid synthesis, representing a significant advancement for combinatorial chemistry applications [13] [15].
Time Period | Synthesis Method | Key Characteristics | Deuteration Efficiency |
---|---|---|---|
1920-1950 | Basic isotope exchange with D2O/DCl | High temperature conditions (100-180°C), acid-catalyzed | 60-70% |
1950-1980 | Gas chromatography-mass spectrometry techniques | Improved selectivity and analysis methods | 70-85% |
1980-2000 | Asymmetric synthesis and enzymatic approaches | Stereoselectivity preservation, enzymatic resolution | 85-95% |
2000-2025 | Palladium-catalyzed H/D exchange and calcium-mediated deuteration | Site-selective deuteration, >99% efficiency | >99% |
The development of stable isotope-labeled compounds, particularly deuterated amino acids, has been marked by several critical milestones that have shaped the field's evolution and applications.
The foundational milestone occurred in 1931 with Harold Urey's discovery of deuterium, which established the scientific basis for all subsequent deuterated compound research [1] [16]. This discovery earned Urey the Nobel Prize in Chemistry in 1934, recognizing the fundamental importance of heavy hydrogen isotopes in scientific research [1].
A pivotal milestone came in 1944 when Georg de Hevesy received the Nobel Prize for his pioneering work on isotope tracers, establishing the conceptual framework for using isotopically labeled compounds in biological research [1] [16]. Hevesy's work demonstrated that isotopes could serve as molecular tags to track metabolic pathways and biochemical processes without significantly altering the biological behavior of the labeled molecules [16].
A significant milestone occurred in 1966 when researchers at Cornell University published comprehensive methodologies for synthesizing highly deuterated amino acids, making these compounds accessible for large-scale research applications [17]. This work established standardized protocols that enabled the broader scientific community to utilize deuterated amino acids in metabolic studies and protein research [17].
The commercial availability of isotope-labeled compounds achieved a major milestone in 1981 with the founding of Cambridge Isotope Laboratories, which became the first dedicated commercial supplier of stable isotope-labeled compounds [18]. This development transformed deuterated amino acids from specialized research tools available only to a few laboratories into commercially accessible reagents for the broader scientific community [18].
A critical milestone occurred in 1998 when the United States ceased domestic broad-scope isotope enrichment capabilities, creating increased dependence on foreign suppliers for stable isotope-labeled compounds [19]. This development highlighted the strategic importance of isotope production capabilities and led to recent initiatives to re-establish domestic production facilities [19].
The field achieved a transformative milestone in 2002 with the establishment of stable isotope labeling for quantitative proteomics applications [20]. This development revolutionized protein quantification methodologies and established deuterated amino acids as essential tools in proteomics research [21] [20]. The stable isotope labeling in cell culture technique and related methodologies enabled comprehensive proteomic analyses that were previously impossible [21].
Recent milestones include the development of advanced palladium-catalyzed deuteration methods in 2022, which achieved enhanced site-selectivity and improved efficiency compared to earlier synthetic approaches [11] [12]. These methods enabled the preparation of deuterated amino acids with unprecedented precision and reduced synthetic complexity [11].
The most recent milestone occurred in 2025 with the development of calcium-hexafluoroisopropanol-mediated deuteration methodology, achieving deuteration efficiencies exceeding 99 percent [13] [14] [15]. This breakthrough represents the culmination of decades of methodological development and demonstrates the potential for DNA-tagged amino acid synthesis applications [15].
Year | Milestone | Significance |
---|---|---|
1931 | Deuterium discovery by Harold Urey | Foundation of deuterium science |
1934 | Nobel Prize awarded to Harold Urey for deuterium discovery | Recognition of deuterium research importance |
1944 | Georg de Hevesy Nobel Prize for isotope tracer work | Establishment of isotope tracer methodology |
1966 | Cornell University synthesis of highly deuterated amino acids | Large-scale deuterated amino acid production |
1981 | Cambridge Isotope Laboratories founded | Commercial availability of isotope-labeled compounds |
1998 | US domestic isotope enrichment capability ceased | Increased dependence on foreign suppliers |
2002 | Stable isotope labeling for quantitative proteomics established | Protein quantification revolution |
2022 | Advanced palladium-catalyzed deuteration methods | Enhanced site-selectivity and efficiency |
2025 | Calcium-HFIP-mediated deuteration with >99% efficiency | DNA-tagged amino acid synthesis capability |
L-4-Hydroxyphenyl-3,5-d2-alanine possesses the molecular formula C9H9D2NO3 with a molecular weight of 183.201 grams per mole [22] [23]. The compound maintains the same fundamental structure as L-tyrosine but with deuterium atoms specifically incorporated at the 3 and 5 positions of the phenyl ring [22] [24]. The Chemical Abstracts Service registry number for this compound is 30811-19-9 [22] [24].
The isotopic incorporation occurs exclusively at the aromatic positions ortho to the hydroxyl group, reflecting the activating effect of the electron-donating hydroxyl substituent on electrophilic aromatic substitution reactions [3] [4]. Nuclear magnetic resonance spectroscopy analysis confirms near-complete deuterium incorporation at these positions, with isotopic purity typically exceeding 98 atom percent deuterium [23] [24].
Research has demonstrated that the synthesis of L-4-Hydroxyphenyl-3,5-d2-alanine can be achieved through several methodological approaches, each with distinct advantages and limitations. The traditional isotope exchange method involves heating L-tyrosine in deuterium chloride solutions at temperatures ranging from 100 to 180 degrees Celsius for periods of 4 to 24 hours [3] [4] [5].
The acid-catalyzed isotope exchange mechanism proceeds through electrophilic aromatic substitution, with the hydroxyl group directing deuterium incorporation to the ortho positions [3]. The reaction conditions must be carefully controlled to prevent excessive racemization of the amino acid center, which can reduce the yield of the desired L-enantiomer [4].
Modern synthetic approaches have employed palladium-catalyzed hydrogen-deuterium exchange protocols that operate under milder conditions while achieving higher selectivity [11]. These methods utilize specialized ligand systems to control the regioselectivity of deuterium incorporation and minimize unwanted side reactions [11].
L-4-Hydroxyphenyl-3,5-d2-alanine has found extensive applications in nuclear magnetic resonance spectroscopy studies of protein structure and dynamics [25] [26]. The deuterium substitution at specific aromatic positions enables researchers to reduce spectral complexity and improve signal resolution in large protein systems [25].
The compound serves as a valuable tool for studying tyrosine hydroxyl group exchange rates in proteins, providing insights into protein structure and hydrogen bonding networks [27] [28]. Nuclear magnetic resonance exchange spectroscopy experiments utilizing this deuterated amino acid have revealed significant differences in hydroxyl proton exchange rates among different tyrosine residues within the same protein [27] [28].
Metabolic studies have utilized L-4-Hydroxyphenyl-3,5-d2-alanine as a tracer compound to investigate tyrosine metabolism pathways and enzyme kinetics [30]. The deuterium label allows researchers to distinguish between endogenous and exogenous tyrosine in metabolic studies while maintaining the natural biochemical behavior of the amino acid .
Parameter | Value |
---|---|
Molecular Formula | C9H9D2NO3 |
Molecular Weight | 183.201 g/mol |
CAS Number | 30811-19-9 |
Deuterium Incorporation Sites | 3,5-positions of phenyl ring |
Typical Synthesis Temperature | 100-180°C |
Synthesis Duration | 4-24 hours |
Isotopic Purity | 98 atom % D minimum |
Chemical Purity | ≥98% |
Storage Conditions | Dry, cool conditions |
Irritant